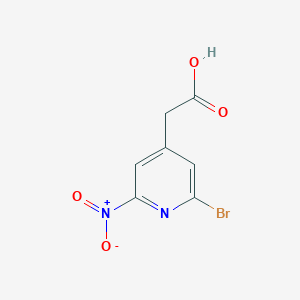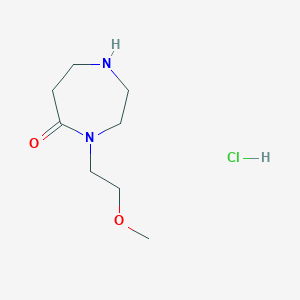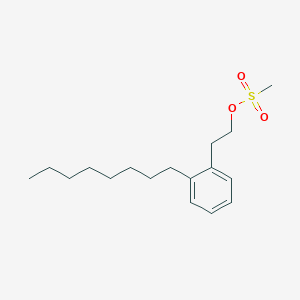
2-Octylphenethyl Methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octylphenethyl Methanesulfonate is an organic compound that belongs to the class of methanesulfonates It is characterized by the presence of an octylphenethyl group attached to a methanesulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octylphenethyl Methanesulfonate typically involves the reaction of 2-octylphenethyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Octylphenethyl Methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The phenethyl group can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions, alkoxides, and amines can react with this compound under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenethyl group.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the phenethyl group.
Major Products Formed
Nucleophilic Substitution: The major products are typically the corresponding substituted phenethyl derivatives.
Oxidation: Oxidation of the phenethyl group can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or alkanes, depending on the extent of the reduction.
Wissenschaftliche Forschungsanwendungen
2-Octylphenethyl Methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Octylphenethyl Methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group acts as a leaving group, allowing the octylphenethyl moiety to form covalent bonds with nucleophiles such as proteins and DNA. This can lead to alterations in molecular function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic Acid: A simpler compound with similar reactivity but lacks the octylphenethyl group.
Ethyl Methanesulfonate: Another methanesulfonate ester with different alkyl groups.
Uniqueness
2-Octylphenethyl Methanesulfonate is unique due to its specific structure, which combines the properties of the octylphenethyl group with the reactivity of the methanesulfonate ester. This combination allows for specific interactions and applications that are not possible with simpler methanesulfonates or tosylates .
Eigenschaften
Molekularformel |
C17H28O3S |
|---|---|
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
2-(2-octylphenyl)ethyl methanesulfonate |
InChI |
InChI=1S/C17H28O3S/c1-3-4-5-6-7-8-11-16-12-9-10-13-17(16)14-15-20-21(2,18)19/h9-10,12-13H,3-8,11,14-15H2,1-2H3 |
InChI-Schlüssel |
BOWAFTRNYMJPDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=CC=C1CCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


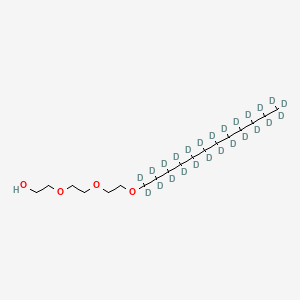

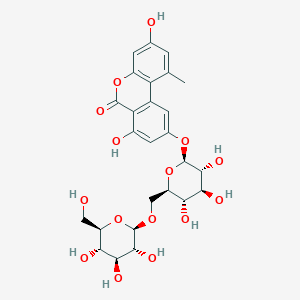
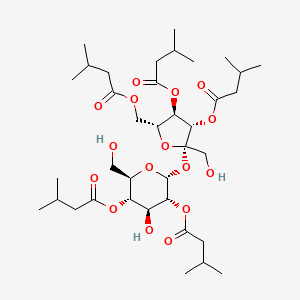
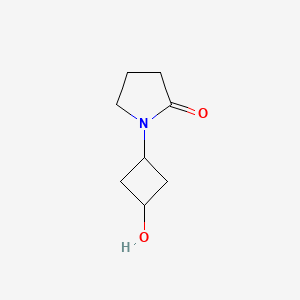
![(2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B13436314.png)

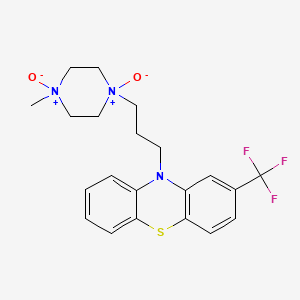
![(2R,3S,4S)-4-[2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolan-4-yl]-1-(4-methylpiperazin-1-yl)-2,3,4-tris(phenylmethoxy)butan-1-one;oxalic acid](/img/structure/B13436344.png)
